6-Chloro-3-iodoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

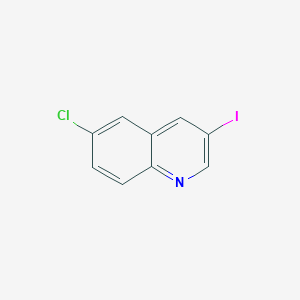

6-Chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C9H5ClIN and a molecular weight of 289.50 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Chloro-3-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group, followed by cyclodehydration . This method can be catalyzed by acids, bases, or thermal conditions.

Another method involves the use of benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a selective chlorinating agent and an efficient generator of hydrochloric acid (HCl). This one-pot synthesis involves the reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in acetic acid (AcOH) .

Chemical Reactions Analysis

6-Chloro-3-iodoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkali metal salts and organic bases.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Cross-Coupling Reactions: The presence of iodine makes this compound a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.

Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Chloro-3-iodoquinoline has a wide range of applications in scientific research, including:

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.

Synthetic Organic Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Industrial Chemistry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Biological Research: It is used as a probe in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its therapeutic effects. For example, quinoline derivatives are known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme .

Comparison with Similar Compounds

6-Chloro-3-iodoquinoline can be compared with other quinoline derivatives, such as:

6-Chloroquinoline: Similar in structure but lacks the iodine atom. It is used in the synthesis of antimalarial drugs.

3-Iodoquinoline: Similar in structure but lacks the chlorine atom.

Clioquinol: A derivative with both chlorine and iodine atoms, used as an antifungal and antibacterial agent.

The presence of both chlorine and iodine atoms in this compound makes it unique and versatile for various chemical transformations and applications.

Biological Activity

6-Chloro-3-iodoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a quinoline ring system, which is known for its diverse biological properties. The presence of halogen substituents (chlorine and iodine) is crucial as they can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A notable study reported that various iodo-quinoline derivatives exhibited significant activity against a range of microorganisms, including Staphylococcus epidermidis and Klebsiella pneumoniae. The results are summarized in Table 1.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. epidermidis | 12.5 µg/mL |

| This compound | K. pneumoniae | 25 µg/mL |

| Other derivatives | C. parapsilosis | 15 µg/mL |

Table 1: Antimicrobial activity of this compound derivatives against selected microorganisms .

The antimicrobial mechanism of action for this compound is believed to involve interference with microbial cell membrane integrity and inhibition of essential metabolic pathways. Studies suggest that these compounds may disrupt DNA replication or protein synthesis in bacteria, leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research indicates that it may act as a potent inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study demonstrated that this compound exhibited an IC50 value of 10 µM against human cancer cell lines, indicating significant cytotoxic effects .

Case Studies

Case Study 1: Inhibition of QR2 Enzyme

A study focused on the inhibition of the quinone reductase 2 (QR2) enzyme by various quinoline derivatives, including this compound. The findings suggested that this compound could effectively inhibit QR2, which plays a role in cellular defense against oxidative stress and cancer progression. The IC50 value for this inhibition was reported at approximately 5 µM, showcasing its potential as a chemopreventive agent .

Case Study 2: Antimalarial Activity

Although primarily known for its antimicrobial and anticancer properties, some derivatives of quinoline compounds have shown promise in antimalarial activity. For example, analogs featuring similar halogen substitutions have been tested against Plasmodium falciparum, with promising results indicating selective toxicity towards the parasite without affecting human cells significantly .

Properties

IUPAC Name |

6-chloro-3-iodoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIACJAJSAVPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.